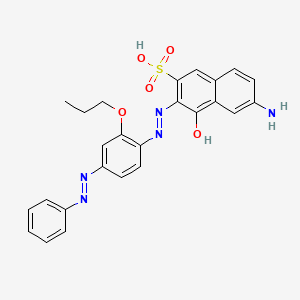
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- is a complex organic compound known for its unique structure and properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their vibrant colors and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- typically involves multiple steps, starting with the preparation of the naphthalenesulfonic acid derivative. The process includes diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.
化学反応の分析
Types of Reactions
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium dithionite, leading to the cleavage of the azo bond.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of aromatic amines.
科学的研究の応用
2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its bioactive properties.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and cosmetics.
作用機序
The mechanism of action of 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can then interact with cellular components. These interactions may affect various biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-3-((4-(sulfomethyl)phenyl)azo)-2-naphthalenesulfonic acid disodium salt
- 6-Amino-4-hydroxy-3-((4-(phenylazo)-1-naphthyl)azo)-2-naphthalenesulfonic acid sodium salt
Uniqueness
What sets 2-naphthalenesulfonic Acid, 6-amino-4-hydroxy-3-((4-(phenylazo)-2-propoxyphenyl)azo)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties, stability, and reactivity.
特性
CAS番号 |
126485-25-4 |
|---|---|
分子式 |
C25H23N5O5S |
分子量 |
505.5 g/mol |
IUPAC名 |
6-amino-4-hydroxy-3-[(4-phenyldiazenyl-2-propoxyphenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C25H23N5O5S/c1-2-12-35-22-15-19(28-27-18-6-4-3-5-7-18)10-11-21(22)29-30-24-23(36(32,33)34)13-16-8-9-17(26)14-20(16)25(24)31/h3-11,13-15,31H,2,12,26H2,1H3,(H,32,33,34) |
InChIキー |
DPOVPFFSXNZGFR-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




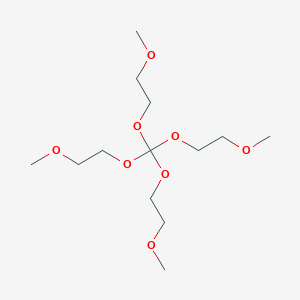

![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
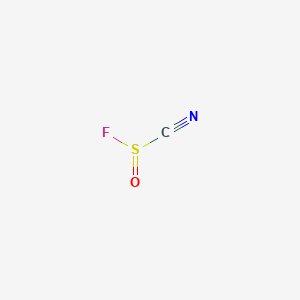
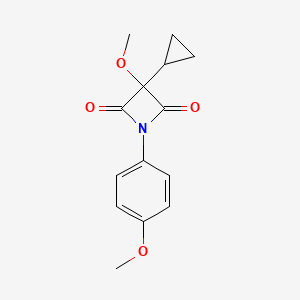

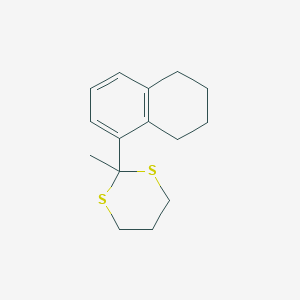
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
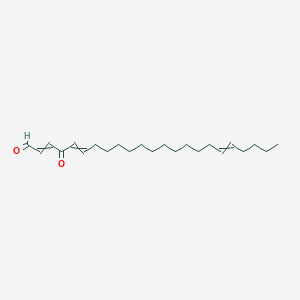
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

